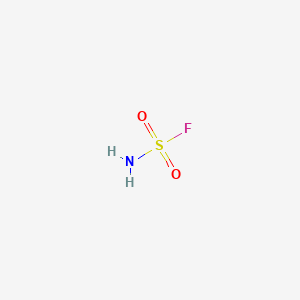

Sulfamoyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

sulfamoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2NO2S/c1-5(2,3)4/h(H2,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPTVMVRNZEXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593022 | |

| Record name | Sulfamyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14986-54-0 | |

| Record name | Sulfamyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ascendance of the Sulfamoyl Fluoride Moiety in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfamoyl fluoride functional group, once a niche entity in the vast landscape of medicinal chemistry, has emerged as a powerful and versatile tool in the design of targeted covalent inhibitors. Its unique combination of stability and tunable reactivity has propelled it to the forefront of drug discovery efforts, enabling the development of potent and selective agents against a range of challenging biological targets. This technical guide provides a comprehensive overview of the history, mechanism of action, and practical applications of sulfamoyl fluorides in medicinal chemistry, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways.

A Historical Perspective: From Obscurity to a Privileged Warhead

The journey of the this compound moiety in drug discovery has been one of gradual recognition and burgeoning application. Early investigations into sulfonyl fluorides, a closely related class of compounds, laid the groundwork for understanding the potential of the S(VI)-F bond in biological systems. Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) were among the first sulfonyl fluorides to be widely adopted as irreversible inhibitors of serine proteases.[1][2] These early examples highlighted the ability of the sulfonyl fluoride group to act as an electrophilic "warhead," forming stable covalent bonds with nucleophilic amino acid residues in enzyme active sites.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by Sharpless and coworkers, marked a paradigm shift in the accessibility and application of sulfonyl and sulfamoyl fluorides.[3] This robust and efficient ligation chemistry has not only facilitated the synthesis of a diverse array of this compound-containing molecules but has also expanded their utility beyond enzyme inhibition to areas such as chemical biology probes and bioconjugation.[3][4][5] The increased interest in targeted covalent inhibitors in recent years has further solidified the position of the this compound as a "privileged" warhead in medicinal chemistry.[6]

Mechanism of Action: Covalent Modification of Key Amino Acid Residues

The therapeutic efficacy of this compound-containing drugs stems from their ability to form a stable covalent bond with nucleophilic residues within the target protein. This irreversible or slowly reversible interaction can lead to prolonged target engagement, enhanced potency, and the ability to inhibit proteins that have proven challenging to target with traditional non-covalent inhibitors.

The primary mechanism of action involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the this compound. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide linkage. While serine was the initial focus of sulfonyl fluoride targeting, it is now well-established that these electrophiles can react with a variety of nucleophilic amino acids, including lysine, tyrosine, and histidine, depending on the specific protein microenvironment and the design of the inhibitor.[3]

Quantitative Analysis of this compound Inhibitors

The potency of this compound inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The following table summarizes the IC50 values for a selection of this compound and related sulfonyl fluoride inhibitors against their respective targets.

| Inhibitor | Target | IC50 Value | Reference |

| AEBSF | Trypsin | ~100 µM | [7] |

| AEBSF | Chymotrypsin | ~50 µM | [7] |

| UPR1444 | EGFR L858R/T790M/C797S | ~50 nM (Cell proliferation) | [8] |

| XO44 | EGFR L858R/T790M/C797S | ~200 nM (Cell proliferation) | [8] |

| AM3506 | Fatty Acid Amide Hydrolase (FAAH) | 5.1 nM (human) | [9] |

| Sulfamoylated Estrone Analog | Steroid Sulfatase | 0.1 nM | [10] |

| Peptido Sulfonyl Fluoride | Proteasome (β5 subunit) | 7 nM | [9] |

Key Signaling Pathways Targeted by this compound Inhibitors

The versatility of the this compound warhead has enabled the development of inhibitors for a diverse range of protein targets involved in critical cellular signaling pathways. Below are graphical representations of three such pathways, illustrating the points of intervention by this compound-based inhibitors.

Caption: Inhibition of FAAH by a this compound prevents the breakdown of anandamide, enhancing cannabinoid receptor signaling.

Caption: A this compound inhibitor covalently targets a key lysine residue in EGFR, blocking downstream pro-survival signaling.

Caption: this compound inhibitors can disrupt the interaction of BCL6 with co-repressors, leading to the de-repression of tumor suppressor genes.

Experimental Protocols: Synthesis of Key this compound Compounds

The ability to efficiently synthesize this compound-containing molecules is crucial for their exploration in medicinal chemistry. The following protocols provide detailed methodologies for the preparation of two important this compound-based structures.

Protocol 1: Synthesis of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)

Materials:

-

2-Phenylethylamine

-

Chlorosulfonic acid

-

Thionyl chloride

-

Potassium fluoride (spray-dried)

-

18-Crown-6

-

Dichloromethane (DCM)

-

Acetonitrile

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

-

Sulfonylation: To a stirred solution of 2-phenylethylamine in dichloromethane at 0 °C, add chlorosulfonic acid dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by carefully pouring it onto ice. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude sulfonyl chloride.

-

Fluorination: Dissolve the crude sulfonyl chloride in acetonitrile. Add spray-dried potassium fluoride and a catalytic amount of 18-crown-6. Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed. Cool the reaction to room temperature, filter off the salts, and concentrate the filtrate under reduced pressure.

-

Purification and Salt Formation: Purify the crude 4-(2-aminoethyl)benzenesulfonyl fluoride by column chromatography on silica gel. Dissolve the purified product in a minimal amount of diethyl ether or dichloromethane and add a solution of HCl in diethyl ether or dioxane dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford AEBSF as a white solid.

Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl Sulfamoyl Fluorides

Materials:

-

Sulfuryl fluoride (SO2F2) or a solid surrogate (e.g., [Ph3P+SO2F][F]-)

-

Primary or secondary amine

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve the desired primary or secondary amine and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Fluorosulfonylating Agent:

-

Using Sulfuryl Fluoride Gas: Bubble sulfuryl fluoride gas through the stirred solution at 0 °C for a specified period, monitoring the reaction progress by TLC or LC-MS.

-

Using a Solid Surrogate: Add the solid fluorosulfonylating agent portion-wise to the stirred solution at room temperature.

-

-

Work-up: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the desired product.

Conclusion and Future Directions

The this compound moiety has firmly established itself as a valuable component of the medicinal chemist's toolbox. Its unique reactivity profile, coupled with advances in synthetic methodology, has enabled the development of a new generation of targeted covalent inhibitors with significant therapeutic potential. As our understanding of the proteome and the nuances of covalent inhibition deepens, we can anticipate that this compound-based drugs will continue to play a crucial role in addressing unmet medical needs and pushing the boundaries of drug discovery. Future research will likely focus on further refining the selectivity of these warheads, exploring novel protein targets, and developing innovative strategies for their targeted delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. AEBSF - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mpbio.com [mpbio.com]

Synthesis of Sulfamoyl Fluorides from Secondary Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining sulfamoyl fluorides from secondary amines. This class of compounds has garnered significant attention in drug discovery and chemical biology, largely due to the unique reactivity and stability of the sulfamoyl fluoride moiety, a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This document details the most prevalent and effective experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying reaction mechanisms and workflows.

Core Synthetic Methodologies

The synthesis of N,N-disubstituted sulfamoyl fluorides from secondary amines predominantly relies on two key strategies: the direct reaction with sulfuryl fluoride (SO₂F₂) gas and the use of solid, shelf-stable fluorosulfonylating reagents. A third, less common method involves halide exchange from a pre-formed sulfamoyl chloride.

Reaction with Sulfuryl Fluoride (SO₂F₂)

The reaction of a secondary amine with sulfuryl fluoride gas is a direct and widely used method for the synthesis of sulfamoyl fluorides. The reaction is typically carried out in the presence of a base to neutralize the in situ generated hydrofluoric acid.

Reaction Scheme:

Commonly employed bases include triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP). The choice of solvent is typically an aprotic solvent such as dichloromethane (DCM) or acetonitrile (MeCN). While effective, this method requires the handling of toxic and gaseous SO₂F₂, which may necessitate specialized laboratory equipment.[1][2] An alternative approach involves the ex situ generation of SO₂F₂ from stable solid precursors, offering a safer way to handle this reagent.[1][2]

Use of Solid Fluorosulfonylating Reagents

To circumvent the challenges associated with handling sulfuryl fluoride gas, several solid, shelf-stable reagents have been developed. Among the most prominent are fluorosulfonyl imidazolium salts, such as 1-(fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate.[3] These reagents offer a more convenient and safer alternative for the synthesis of sulfamoyl fluorides from secondary amines.

Reaction Scheme:

This method generally proceeds under mild conditions at room temperature and demonstrates broad substrate scope.[3]

Halide Exchange from Sulfamoyl Chlorides

A traditional, though less direct, method involves the synthesis of a sulfamoyl chloride from a secondary amine and sulfuryl chloride, followed by a halide exchange reaction with a fluoride source. This two-step process can be effective but may be less atom-economical than the direct fluorosulfonylation methods.

Reaction Scheme:

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various N,N-disubstituted sulfamoyl fluorides using the primary methods described.

Table 1: Synthesis of Sulfamoyl Fluorides using Sulfuryl Fluoride (SO₂F₂) with Triethylamine

| Secondary Amine | Product | Yield (%) | Reference |

| Diethylamine | N,N-Diethylthis compound | >95 | [1] |

| Dibenzylamine | N,N-Dibenzylthis compound | 92 | [4] |

| Morpholine | 4-Morpholinesulfonyl fluoride | 98 | [4] |

| Piperidine | 1-Piperidinesulfonyl fluoride | 96 | [4] |

Table 2: Synthesis of Sulfamoyl Fluorides using 1-(Fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate

| Secondary Amine | Product | Yield (%) | Reference |

| Pyrrolidine | 1-Pyrrolidinesulfonyl fluoride | 95 | [3] |

| N-Methylaniline | N-Methyl-N-phenylthis compound | 92 | [3] |

| Indoline | 1-Indolinesulfonyl fluoride | 88 | [3] |

| 1,2,3,4-Tetrahydroisoquinoline | 2-(Fluorosulfonyl)-1,2,3,4-tetrahydroisoquinoline | 90 | [3] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N,N-Disubstituted Sulfamoyl Fluorides using Sulfuryl Fluoride (SO₂F₂)

-

To a stirred solution of the secondary amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (0.5 M), sulfuryl fluoride gas is bubbled through the solution at 0 °C for 30 minutes.

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired N,N-disubstituted this compound.

Protocol 2: General Procedure for the Synthesis of N,N-Disubstituted Sulfamoyl Fluorides using 1-(Fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate

-

To a stirred solution of the secondary amine (1.0 equiv) in acetonitrile (0.2 M) is added 1-(fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (1.1 equiv) in one portion at room temperature.[5]

-

The reaction mixture is stirred at room temperature for 30-90 minutes.[5]

-

The reaction progress is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography to yield the pure N,N-disubstituted this compound.[5]

Signaling Pathways and Experimental Workflows

The synthesis of sulfamoyl fluorides from secondary amines is a key step in the broader context of SuFEx click chemistry, which enables the modular assembly of complex molecules.

Caption: Workflow for the synthesis and application of sulfamoyl fluorides.

The reaction mechanism for the formation of sulfamoyl fluorides from secondary amines and sulfuryl fluoride proceeds through a nucleophilic attack of the amine on the sulfur center of SO₂F₂, followed by elimination of a fluoride ion. The base present in the reaction mixture then deprotonates the resulting ammonium species.

Caption: Proposed mechanism for this compound synthesis.

For reactions involving solid fluorosulfonylating agents like imidazolium salts, the mechanism is analogous, with the imidazolium group acting as a leaving group instead of a fluoride ion.

In some SuFEx reactions of the resulting sulfamoyl fluorides with other nucleophiles, a Lewis acid catalyst such as Ca(NTf₂)₂ can be employed to activate the S-F bond, enhancing the electrophilicity of the sulfur center and facilitating the exchange reaction.[2][6]

Caption: Lewis acid activation of sulfamoyl fluorides in SuFEx reactions.

References

- 1. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 2. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a powerhouse in the field of click chemistry, providing a robust and reliable method for forging exceptionally stable covalent linkages.[1] This technical guide provides an in-depth exploration of the core mechanisms underpinning the SuFEx reaction. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the catalytic systems, reaction kinetics, and practical experimental protocols that define this versatile ligation chemistry. The unique reactivity of the sulfur(VI)-fluoride bond, characterized by its high kinetic stability and yet accessible reactivity under specific catalytic conditions, has positioned SuFEx as a critical tool in medicinal chemistry, chemical biology, and materials science.[1][2]

Core Principles of SuFEx Reactivity

The remarkable utility of SuFEx chemistry stems from the distinct properties of the S(VI)-F bond. This bond is exceptionally stable under a wide range of conditions, including exposure to strong acids, bases, oxidants, and reductants.[1] However, the highly electrophilic nature of the sulfur(VI) center can be "unleashed" in the presence of appropriate catalysts or activating agents, allowing for rapid and highly selective exchange reactions with a variety of nucleophiles.[1]

The general transformation involves the reaction of a sulfonyl fluoride (R-SO₂F) or a related S(VI)-F containing hub with a nucleophile, typically an alcohol (as a silyl ether) or an amine, to form a stable sulfonate or sulfonamide linkage, respectively. A key thermodynamic driving force for many SuFEx reactions is the formation of a strong silicon-fluoride (Si-F) bond when using silylated nucleophiles.[3]

Mechanistic Pathways and Catalytic Systems

The SuFEx reaction can be facilitated through several distinct catalytic pathways, primarily categorized as base-catalyzed, Lewis acid-catalyzed, and the more recently developed "Accelerated SuFEx Click Chemistry" (ASCC).

Base-Catalyzed SuFEx

Nitrogenous Lewis bases are the most common catalysts for SuFEx reactions.[1] The reactivity of these catalysts generally correlates with their pKaH values.[1] The proposed mechanism involves the activation of either the S(VI)-F electrophile or the silylated nucleophile.

-

Activation of the Sulfonyl Fluoride: One plausible mechanism involves the nucleophilic attack of the base catalyst on the electrophilic sulfur center of the sulfonyl fluoride. This forms a highly reactive intermediate, which is more susceptible to attack by the nucleophile.

-

Activation of the Silyl Ether: Alternatively, the base can activate the silyl ether nucleophile, increasing its nucleophilicity and facilitating the subsequent attack on the sulfonyl fluoride.

Key catalysts in this class include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), and 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG).[1][3]

Catalyst Efficiency in Base-Catalyzed SuFEx

| Catalyst | pKaH (in MeCN) | Typical Loading (mol%) | Reaction Time | Yield (%) | Notes |

| DBU | 24.3 | 10 - 30 | Hours | Good to Excellent | Widely used, but higher loadings can complicate purification.[3] |

| BEMP | 27.6 | 1 - 10 | Minutes to Hours | Excellent | Highly active, but can be sensitive to air and more expensive.[1] |

| BTMG | ~26 | 1 - 20 | Minutes | Excellent | Key component of the ASCC system, offering a balance of reactivity and selectivity.[3] |

Accelerated SuFEx Click Chemistry (ASCC)

A significant advancement in base-catalyzed SuFEx is the development of the Accelerated SuFEx Click Chemistry (ASCC) protocol. This system utilizes a synergistic combination of the hindered guanidine base BTMG and a silicon additive, typically hexamethyldisilazane (HMDS).[3] The ASCC approach circumvents the need for pre-silylated nucleophiles by generating the reactive silyl ether in situ. This dramatically increases the reaction rate and simplifies the experimental procedure.[3]

The proposed catalytic cycle for ASCC involves the deprotonation of the alcohol nucleophile by BTMG to form a guanidinium-phenoxide ion pair. This is followed by the reaction with the sulfonyl fluoride, with HMDS acting as a fluoride scavenger to drive the reaction forward.[3]

References

A Technical Guide to Substituted Sulfamoyl Fluorides: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of substituted sulfamoyl fluorides. It details experimental protocols for their synthesis and characterization and explores their burgeoning role in drug development, particularly as covalent inhibitors of key signaling pathways.

Core Physicochemical Properties of Substituted Sulfamoyl Fluorides

Substituted sulfamoyl fluorides (R¹R²NSO₂F) are a class of organosulfur compounds characterized by a sulfuryl fluoride group attached to a nitrogen atom. Their unique combination of stability and tunable reactivity has made them valuable tools in medicinal chemistry and chemical biology.

General Properties:

N-disubstituted sulfamoyl fluorides are notably stable compounds. They exhibit remarkable resistance to hydrolysis under basic conditions and are inert towards a wide range of nucleophiles. This stability is attributed to the strong sulfur-fluorine bond and the electronic effects of the substituents on the nitrogen atom. In contrast, monosubstituted sulfamoyl fluorides are more prone to decomposition in aqueous solutions.

Their reactivity can be harnessed through the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry approach that allows for the efficient and specific formation of covalent bonds with nucleophiles. This reactivity is central to their application as covalent modifiers of proteins.

Quantitative Physicochemical Data:

The following tables summarize key physical and spectroscopic data for a selection of substituted sulfamoyl fluorides.

Table 1: Physical Properties of Selected Substituted Sulfamoyl Fluorides

| Compound Name | R¹ | R² | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| N,N-Dimethylsulfamoyl fluoride | CH₃ | CH₃ | C₂H₆FNO₂S | 127.14 | Liquid | - | - |

| N-Octylthis compound | C₈H₁₇ | H | C₈H₁₈FNO₂S | 209.30 | - | - | - |

| N-Phenylthis compound | C₆H₅ | H | C₆H₅FNO₂S | 175.18 | - | - | - |

| N,N-Diethylthis compound | C₂H₅ | C₂H₅ | C₄H₁₀FNO₂S | 155.19 | - | - | - |

Table 2: Spectroscopic Data for Selected Substituted Sulfamoyl Fluorides

| Compound Name | ¹⁹F NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) | IR (ν SO₂, cm⁻¹) |

| N,N-Dimethylthis compound | - | - | - | - |

| N-(p-tolyl)this compound | 56.8 | 169.1, 142.9, 130.3, 126.1, 120.3, 24.1 | 10.37 (s, 1H), 7.90–7.63 (m, 4H), 2.09 (s, 3H) | - |

| N-Benzyl-N-methylthis compound | - | 139.2, 138.1, 129.6, 129.5, 129.2, 128.9, 128.6, 128.5, 54.9, 47.8, 35.1 | 7.42–7.29 (m, 5 H), 4.20 (d, 2 H), 2.61 (s, 3 H) | - |

| N-Phenylthis compound | - | 136.5, 129.6, 125.6, 121.4 | 7.26 (t, 4 H), 7.13 (t, 2 H), 7.07 (d, 4 H), 6.83 (br, 1 H) | 1419, 1337, 1147 |

| Bis(this compound) from p-xylylenediamine | 49.5 | 134.3, 125.1 | 8.88 (br, 2 H), 7.37 (s, 4 H) | - |

Note: Spectroscopic data can vary depending on the solvent and instrument used. The S=O stretching frequencies in sulfones typically appear in the range of 1390-1300 cm⁻¹ (asymmetric) and 1182-1140 cm⁻¹ (symmetric)[1].

Experimental Protocols

This section provides detailed methodologies for the synthesis of substituted sulfamoyl fluorides and their application in protein labeling.

Synthesis of N,N-Disubstituted Sulfamoyl Fluorides via Sulfuryl Fluoride Gas[2]

This protocol describes the synthesis of N,N-disubstituted sulfamoyl fluorides from secondary amines using sulfuryl fluoride (SO₂F₂) gas.

Materials:

-

Secondary amine (e.g., piperidine)

-

Sulfuryl fluoride (SO₂F₂) gas

-

4-(Dimethylamino)pyridine (DMAP) (30 mol%)

-

Magnesium oxide (MgO) (5 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

In a well-ventilated fume hood, dissolve the secondary amine in a 4:1 mixture of CH₂Cl₂/H₂O.

-

Add DMAP (30 mol%) and MgO (5 equivalents) to the solution.

-

Bubble SO₂F₂ gas through the stirred reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by ceasing the flow of SO₂F₂.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N,N-disubstituted this compound.

Synthesis of Monosubstituted Sulfamoyl Fluorides using a Solid SO₂F₂ Surrogate[3]

This method utilizes a stable solid reagent as a source of sulfuryl fluoride for the synthesis of monosubstituted sulfamoyl fluorides from primary amines.

Materials:

-

Primary amine

-

Imidazolium derivative 8 (a shelf-stable crystalline analog of SO₂F₂)

-

Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Hydrochloric acid (0.1 M)

-

Brine

Procedure:

-

Dissolve the primary amine in MeCN or DCM at 0 °C.

-

Add the imidazolium derivative 8 (2.0 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with 0.1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting monosubstituted this compound is often obtained in high yield and purity without the need for column chromatography.

Covalent Labeling of Kinase Proteins with this compound Probes

This protocol outlines a general procedure for the covalent modification of kinase proteins with this compound-based probes.

Materials:

-

Purified kinase protein in a suitable buffer (e.g., PBS or HEPES)

-

This compound probe (e.g., XO44) dissolved in DMSO

-

SDS-PAGE materials and equipment

-

Mass spectrometer for protein analysis

Procedure:

-

Prepare a solution of the purified kinase protein at a suitable concentration (e.g., 1-10 µM).

-

Add the this compound probe from a concentrated stock solution in DMSO to the protein solution. The final concentration of the probe will depend on the specific experiment and the reactivity of the probe.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specific duration.

-

Monitor the covalent modification over time by taking aliquots from the reaction mixture and quenching the reaction (e.g., by adding SDS-PAGE loading buffer).

-

Analyze the reaction products by SDS-PAGE to observe the formation of a covalent adduct, which will result in a shift in the molecular weight of the protein.

-

For identification of the specific amino acid residue modified, the protein can be subjected to proteolytic digestion followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Applications in Drug Development: Covalent Inhibition of Signaling Pathways

Substituted sulfamoyl fluorides have emerged as powerful tools in drug discovery, particularly for the development of covalent inhibitors targeting kinases in signaling pathways implicated in diseases such as cancer. Their ability to form stable covalent bonds with nucleophilic amino acid residues like lysine, tyrosine, and histidine within the active site of these enzymes offers a strategy to achieve potent and durable inhibition.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway is a hallmark of many cancers. This compound-based inhibitors have been developed to covalently target key residues in the EGFR kinase domain, thereby blocking its activity.

Caption: EGFR Signaling Pathway and Covalent Inhibition.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway

The JAK-STAT signaling pathway is crucial for immunity, cell growth, and differentiation.[3][4][5] Its aberrant activation is linked to various cancers and autoimmune diseases. Selective covalent inhibitors based on the this compound scaffold have been designed to target specific JAK isoforms.

Caption: JAK-STAT Signaling Pathway and Covalent Inhibition.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis of substituted sulfamoyl fluorides and their use in covalent labeling experiments.

References

key features of the S-F bond in sulfamoyl fluorides

An In-depth Technical Guide to the Key Features of the S-F Bond in Sulfamoyl Fluorides

Introduction

Sulfamoyl fluorides (R₂NSO₂F) are a class of sulfur(VI) fluorides that have garnered significant interest in drug discovery, chemical biology, and materials science.[1][2] The cornerstone of their utility is the unique nature of the sulfur-fluorine (S-F) bond. While exceptionally stable under physiological conditions, its reactivity can be controllably "unleashed" for specific chemical transformations.[3][4] This duality makes the sulfamoyl fluoride moiety a privileged electrophile for covalent inhibitors and a key component in the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry toolbox.[1][5] This guide provides a detailed examination of the physicochemical properties, reactivity, and experimental handling of the S-F bond in sulfamoyl fluorides for researchers, scientists, and drug development professionals.

Physicochemical Properties of the S-F Bond

The S-F bond in sulfamoyl fluorides is characterized by the high oxidation state of the sulfur atom (+6) and the extreme electronegativity of the fluorine atom. This results in a highly polarized, strong, and relatively short covalent bond.

1.1. Electronic Nature and Stability

The S(VI)-F bond is remarkably resilient to a wide range of chemical conditions, including oxidation, reduction, strong acids, and heat.[3][4] This stability is attributed to the high bond dissociation energy and the compact nature of the fluorine atom, which provides an effective steric shield for the electrophilic sulfur center. Unlike sulfonyl chlorides, which are more reactive, sulfonyl fluorides are generally resistant to hydrolysis.[6] N-disubstituted sulfamoyl fluorides, in particular, represent the lower limit of reactivity among sulfur(VI) fluorides due to the electron-donating nature of the nitrogen atom, which slightly reduces the electrophilicity of the sulfur center.[1][3]

1.2. Quantitative Bond Characteristics

Precise experimental data for a wide range of substituted sulfamoyl fluorides is sparse, but values can be benchmarked against related sulfur(VI) fluoride compounds like sulfuryl fluoride (SO₂F₂). Theoretical calculations and spectroscopic studies provide valuable insights into these parameters.

| Parameter | Molecule | Value | Method | Reference |

| S-F Bond Length | SO₂F₂ | 1.53 Å | Gas Electron Diffraction | [7][8] |

| FSO₂NH₂ | ~1.57 Å (Predicted) | DFT Calculations | ||

| S-F Bond Dissociation Energy (BDE) | General R-SO₂F | ~343 kJ/mol (82 kcal/mol) | General Value | [8] |

| F₅S-F | 91.1 ± 3.2 kcal/mol | Chemiluminescence | ||

| SO₂F₂ (F-SO₂F) | ~40 kcal/mol stronger than S-Cl in SO₂Cl₂ | Comparison | [7] | |

| S-F Vibrational Frequency (Stretching) | FSO₂NH₂ | 821 cm⁻¹ (IR), 819 cm⁻¹ (Raman) | FT-IR, Raman Spectroscopy | [9] |

| ¹⁹F NMR Chemical Shift | SuFNucs (Nucleoside derivatives) | +50 to +54 ppm | NMR Spectroscopy | [10] |

Note: Bond lengths and energies can vary based on the electronic properties of the substituents on the nitrogen atom.

The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

SuFEx is a click chemistry reaction centered on the exchange of the fluoride on a sulfur(VI) hub with a nucleophile.[5] The latent reactivity of the S-F bond is key to this transformation, allowing for highly selective and efficient bond formation under specific catalytic conditions.[3]

2.1. Reaction Mechanism and Activation

The fundamental principle of SuFEx is a nucleophilic substitution at the electrophilic sulfur(VI) center.[11] While the S-F bond is stable by default, its reactivity can be triggered, transforming the fluoride into an excellent leaving group.[12] This activation is typically achieved through catalysis that either enhances the electrophilicity of the sulfur atom or increases the nucleophilicity of the attacking species.

Common activation strategies include:

-

Base Catalysis: Strong, non-nucleophilic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or tetramethylguanidine can deprotonate the incoming nucleophile (e.g., an amine or phenol), increasing its reactivity.[3]

-

Lewis Acid Catalysis: Lewis acids such as calcium bistriflimide (Ca(NTf₂)₂) can coordinate to the fluoride or sulfonyl oxygens, activating the S(VI) center and facilitating fluoride displacement.[3][13] This is particularly effective for less reactive sulfamoyl fluorides.

-

Organocatalysis: N-Heterocyclic carbenes (NHCs) have been shown to catalyze SuFEx reactions, likely by acting as Brønsted bases that activate the nucleophile through hydrogen bonding.[14]

Application as Covalent Probes in Chemical Biology

The unique stability-reactivity profile of sulfamoyl fluorides makes them ideal "warheads" for covalent probes designed to target specific amino acid residues in proteins.[2][15] They exhibit sufficient stability in aqueous environments but can react with proximal nucleophilic residues within a protein's binding pocket, forming a stable covalent bond.[4][15]

3.1. Reactivity with Amino Acid Residues

Sulfamoyl fluorides and other S(VI)-F electrophiles have been shown to react with several nucleophilic amino acid side chains, expanding the scope of covalent drug design beyond the commonly targeted cysteine.[4][15]

-

Lysine (Lys): The primary amine of the lysine side chain attacks the electrophilic sulfur, forming a stable sulfamide linkage.[4][16]

-

Tyrosine (Tyr): The phenolate anion of deprotonated tyrosine is a potent nucleophile that reacts to form a stable sulfate ester bond.[4]

-

Histidine (His) & Serine (Ser): These residues can also be targeted, though reactivity is highly dependent on the local protein environment which activates the residue and/or the warhead.[4][15]

The selectivity for a particular residue can be tuned by the electronic properties of the this compound and is often dictated by the specific microenvironment of the protein binding site.[4][15]

Experimental Protocols

4.1. Protocol for Synthesis of a Generic N,N-Dialkylthis compound

This protocol is based on the reaction of a secondary amine with sulfuryl fluoride (SO₂F₂) gas, a common method for preparing sulfamoyl fluorides.[17] Caution: SO₂F₂ is a toxic gas and all manipulations must be performed in a well-ventilated fume hood.

-

Materials:

-

Secondary amine (e.g., morpholine, 1.0 eq)

-

Triethylamine (Et₃N, 1.5 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Sulfuryl fluoride (SO₂F₂) gas

-

Reaction vessel (e.g., Schlenk flask or sealed tube) equipped with a gas inlet and magnetic stirrer.

-

-

Procedure:

-

Dissolve the secondary amine, Et₃N, and DMAP in anhydrous DCM in the reaction vessel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble SO₂F₂ gas through the stirred solution for 1-2 hours. Alternatively, introduce a controlled amount of SO₂F₂ into the sealed reaction headspace.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, carefully vent any excess SO₂F₂ into a basic scrubber.

-

Quench the reaction mixture with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

-

4.2. Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is definitive for confirming the presence of the S-F bond. Sulfamoyl fluorides typically exhibit a singlet in the range of +40 to +60 ppm.[10] ¹H and ¹³C NMR are used to confirm the overall structure.

-

Vibrational Spectroscopy (IR/Raman): The S-F stretching vibration provides a characteristic band in the infrared or Raman spectrum, typically appearing in the 800-850 cm⁻¹ region.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure and allows for precise measurement of S-F bond lengths and angles.[6][18]

4.3. Protocol for Assessing Protein Reactivity

This protocol outlines a general method for evaluating the covalent modification of a target protein using intact-protein liquid chromatography-mass spectrometry (LC-MS).[15]

-

Materials:

-

This compound probe compound (stock solution in DMSO)

-

Recombinant target protein (1 µM in a suitable buffer, e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5)

-

DMSO (for control)

-

-

Procedure:

-

Incubate the target protein (1 µM) with the this compound probe (e.g., 10 µM) or DMSO as a negative control.

-

Collect aliquots from the reaction mixture at various time points (e.g., 0, 1, 4, 24 hours).

-

Immediately quench the reaction in the aliquots (e.g., by adding formic acid).

-

Analyze the samples using intact-protein LC-MS. The mass spectrometer is set to detect the expected mass of the unmodified protein and the protein-probe adduct.

-

Deconvolute the resulting mass spectra to determine the relative abundance of the unmodified protein and the covalent adduct at each time point.

-

Plot the percentage of protein modification over time to determine the reaction rate.

-

References

- 1. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]

- 2. researchgate.net [researchgate.net]

- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfur - fluorine bond in PET radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | 14986-54-0 | Benchchem [benchchem.com]

- 12. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sulfonyl-fluorides-as-privileged-warheads-in-chemical-biology - Ask this paper | Bohrium [bohrium.com]

- 17. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unlocking Proteome-Wide Secrets: A Technical Guide to Sulfamoyl Fluorides as Chemical Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical biology and drug discovery, the ability to selectively and covalently modify proteins within their native environment is paramount. This pursuit has led to the development of a diverse arsenal of chemical probes, among which sulfamoyl fluorides have emerged as a particularly promising class. Their unique reactivity profile, coupled with their stability, makes them powerful tools for identifying and validating new drug targets, mapping protein-protein interactions, and elucidating complex signaling pathways. This in-depth technical guide provides a comprehensive overview of sulfamoyl fluorides as chemical probes, detailing their reactivity, synthesis, and application in cutting-edge chemoproteomic workflows.

Sulfamoyl fluorides belong to the broader class of sulfur(VI) fluorides, which also includes sulfonyl fluorides and fluorosulfates. A key technology underpinning their application is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions that facilitate the formation of robust covalent bonds with nucleophilic amino acid residues on proteins.[1] Unlike traditional cysteine-focused covalent modifiers, sulfamoyl fluorides and their counterparts can react with a wider range of residues, including tyrosine, lysine, histidine, and serine, significantly expanding the scope of the "ligandable" proteome.[2][3] This guide will delve into the quantitative aspects of their reactivity, provide detailed experimental protocols for their synthesis and use, and visualize the complex biological systems in which they are employed.

Data Presentation: Quantitative Insights into Sulfamoyl Fluoride Probe Reactivity

The efficacy of a chemical probe is intrinsically linked to its reactivity and selectivity. The following tables summarize key quantitative data for a selection of this compound and related sulfur(VI) fluoride probes, providing a basis for comparison and selection for specific research applications.

| Probe/Inhibitor | Target | IC50 (µM) | Notes |

| 11a (4-Phenylbutane-1-sulfonyl fluoride) | Fatty Acid Amide Hydrolase (FAAH) | 1.1 ± 0.1 | Optimal linker length of 5-7 carbons for FAAH inhibition.[4] |

| 11b (5-Phenylpentane-1-sulfonyl fluoride) | Fatty Acid Amide Hydrolase (FAAH) | 0.4 ± 0.05 | |

| 11c (6-Phenylhexane-1-sulfonyl fluoride) | Fatty Acid Amide Hydrolase (FAAH) | 0.3 ± 0.04 | |

| 21d (5-(4-hydroxyphenyl)pentane sulfonyl fluoride) | Fatty Acid Amide Hydrolase (FAAH) | 0.12 ± 0.01 | A successful analog used in pharmacological studies.[4] |

| Palmitylsulfonyl fluoride (AM374) | Anandamide Amidase | ~0.5 | Also displaces cannabinoid receptor binding with an IC50 of 520 nM.[5] |

| Arachidonyl trifluoromethyl ketone | Anandamide Amidase | ~0.3 | A known inhibitor for comparison.[5] |

Table 1: Inhibitory Potency of Selected Sulfonyl Fluoride Probes. This table presents the half-maximal inhibitory concentration (IC50) values for several sulfonyl fluoride compounds against their respective protein targets. IC50 is a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.[6]

| S(VI)-F Fragment | Half-life (pH 7.4) | Reaction with N-Ac-Tyr (k, M⁻¹s⁻¹) | Reaction with N-Ac-Lys (k, M⁻¹s⁻¹) | Reaction with N-Ac-His (k, M⁻¹s⁻¹) |

| 4-Methylbenzenesulfonyl fluoride | > 200 h | 0.002 | 0.0003 | 0.0001 |

| 4-Fluorobenzenesulfonyl fluoride | 90 h | 0.004 | 0.0006 | 0.0002 |

| 4-(Trifluoromethyl)benzenesulfonyl fluoride | 10 h | 0.02 | 0.003 | 0.001 |

| N,N-Dimethylthis compound | Very Stable | Low | Very Low | Very Low |

Table 2: Reactivity of Sulfur(VI) Fluoride Fragments with Nucleophilic Amino Acids. This table provides a comparative overview of the hydrolytic stability and reaction rates of different S(VI)-F fragments with N-acetylated amino acids, which mimic the side chains of residues in proteins.[1] The data highlights how electronic modifications to the aryl ring can tune the reactivity of the sulfonyl fluoride warhead.

Experimental Protocols

Synthesis of a Representative N,N-Disubstituted this compound Probe

This protocol details the synthesis of N,N-dimethylthis compound, a foundational building block for more complex probes. The procedure involves the fluorination of a sulfamoyl chloride precursor.

Materials:

-

N,N-Dimethylsulfamoyl chloride

-

Anhydrous Hydrogen Fluoride (HF) or Bismuth Trifluoride (BiF3)

-

Dry, inert solvent (e.g., acetonitrile)

-

Reaction vessel resistant to HF (e.g., a stainless-steel autoclave if using HF)

-

Stirring apparatus

-

Standard laboratory glassware for workup and purification

-

Appropriate personal protective equipment (PPE) for handling corrosive and toxic reagents.

Procedure:

-

Reaction Setup: In a fume hood, charge a dry reaction vessel with N,N-dimethylsulfamoyl chloride and the chosen inert solvent. If using a solid fluorinating agent like BiF3, add it to the mixture.[4]

-

Fluorination:

-

Method A (Using Anhydrous HF): Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Carefully condense anhydrous HF into the vessel. Seal the vessel and allow it to warm to room temperature, then heat to the desired reaction temperature (e.g., 90 °C) for several hours.[7]

-

Method B (Using Bismuth Trifluoride): Stir the mixture of N,N-dimethylsulfamoyl chloride and BiF3 in the solvent at a suitable temperature (e.g., room temperature to 70 °C) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.[4]

-

-

Workup: After the reaction is complete, cool the vessel to room temperature. If HF was used, carefully vent any excess pressure through a scrubbing solution. Quench the reaction mixture by pouring it over ice water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO4), and filter. Remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure N,N-dimethylthis compound.[7]

Characterization: The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Chemoproteomic Profiling Using an Alkyne-Functionalized this compound Probe

This protocol outlines a typical workflow for identifying the protein targets of a this compound probe in a cellular context using a "click chemistry" handle for enrichment and identification.

Materials:

-

Alkyne-functionalized this compound probe

-

Cultured cells (e.g., Jurkat T cells)

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Click chemistry reagents: Azide-biotin tag, copper(II) sulfate (CuSO4), tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate, and a copper ligand (e.g., TBTA).

-

Streptavidin-coated beads for enrichment

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Reagents for on-bead digestion: Dithiothreitol (DTT), iodoacetamide (IAA), and trypsin.

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system for protein identification.

Procedure:

-

Cell Treatment: Treat cultured cells with the alkyne-functionalized this compound probe at a predetermined concentration for a specific duration (e.g., 1 hour). Include a vehicle-treated control (e.g., DMSO).[7]

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer to release the cellular proteins.

-

Click Chemistry: To the cell lysate, add the azide-biotin tag, CuSO4, TCEP or sodium ascorbate, and the copper ligand. Incubate to allow the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to proceed, which attaches a biotin tag to the probe-modified proteins.[8]

-

Protein Enrichment: Add streptavidin-coated beads to the lysate and incubate to capture the biotin-tagged proteins.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the disulfide bonds in the captured proteins with DTT, alkylate the resulting free thiols with IAA, and then digest the proteins into peptides using trypsin.

-

Sample Preparation for LC-MS/MS: Collect the supernatant containing the digested peptides. Desalt the peptides using a C18 StageTip.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were covalently modified by the this compound probe.

-

Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) to identify the proteins and map the specific sites of modification. Compare the results from the probe-treated sample to the vehicle-treated control to identify specific targets.[7]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway often investigated with chemical probes and a typical experimental workflow.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, this compound compounds using hydrogen fluoride - Google Patents [patents.google.com]

- 3. Dimethylthis compound | 354-44-9 [chemicalbook.com]

- 4. KR20230054416A - Synthesis of N,N-branched this compound compounds using bismuth trifluoride - Google Patents [patents.google.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to Sulfamoyl Fluoride Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations governing the reactivity of sulfamoyl fluorides (R₂NSO₂F). It explores the computational methodologies used to predict and understand their behavior, particularly within the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. By integrating quantitative data, experimental context, and visual models, this document serves as a comprehensive resource for professionals in chemical research and drug discovery.

Introduction: The Unique Chemistry of Sulfamoyl Fluorides

Sulfamoyl fluorides have emerged as a cornerstone functional group in modern chemistry, lauded for their unique balance of stability and latent reactivity.[1][2] This duality makes them exceptionally valuable as electrophilic warheads in covalent inhibitors and as versatile connectors in chemical biology and materials science.[1][2] Their behavior is central to the principles of SuFEx, a "click chemistry" paradigm introduced by Sharpless and co-workers, which describes the highly efficient and selective formation of covalent bonds from stable sulfur(VI) fluoride compounds.[1][2][3]

Under physiological conditions, the S-F bond is remarkably stable, resisting hydrolysis.[1][4] However, its inherent electrophilicity can be unleashed under specific conditions, allowing for rapid and chemoselective reactions with nucleophiles.[3][5] This controlled reactivity is critical for applications such as targeted covalent modification of proteins, where sulfamoyl fluorides can react with specific nucleophilic residues like lysine.[2] Theoretical and computational chemistry provides an indispensable toolkit for dissecting the nuanced factors that govern this reactivity, enabling the prediction of reaction outcomes and the rational design of novel chemical probes and therapeutics.[6]

Theoretical Framework: Density Functional Theory (DFT)

The primary computational method for investigating the reactivity of sulfamoyl fluorides is Density Functional Theory (DFT).[7][8] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8][9] It is particularly well-suited for studying reaction mechanisms because it can accurately calculate the electron density distribution of a molecule and, from that, derive essential properties like ground-state energy, activation barriers, and reaction pathways.[8][10]

Key aspects of DFT calculations in this context include:

-

Solving the Kohn-Sham Equations: This iterative process, often referred to as a self-consistent field (SCF) calculation, optimizes the electronic orbitals to determine the ground-state electronic structure and energy of the molecule.[9][10]

-

Predicting Reactive Sites: Analysis of the molecular electrostatic potential (MEP) map can identify regions of a molecule that are electron-rich or electron-poor, thereby predicting sites susceptible to nucleophilic or electrophilic attack.[7]

-

Calculating LUMO Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical theoretical parameter. For electrophiles like sulfamoyl fluorides, a lower LUMO energy generally correlates with higher intrinsic reactivity towards nucleophiles.[4]

-

Modeling Reaction Pathways: DFT is used to map the potential energy surface of a reaction, identifying the structures of transition states and calculating the activation energy (energy barrier) that must be overcome for the reaction to proceed.[11]

The workflow for a typical computational study on sulfamoyl fluoride reactivity involves defining the molecular structures, performing geometry optimization, calculating electronic properties, and mapping the reaction energy profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 6. This compound | 14986-54-0 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.aps.org [journals.aps.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Emerging Role of Sulfamoyl Fluorides in Covalent Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent drug discovery is experiencing a renaissance, driven by the pursuit of therapies with enhanced potency, prolonged duration of action, and the ability to target challenging proteins. While traditional covalent inhibitors have primarily targeted cysteine residues, the exploration of alternative electrophilic warheads that can react with other nucleophilic amino acids is expanding the druggable proteome. Among these emerging warheads, sulfamoyl fluorides have garnered significant attention due to their unique reactivity profile, offering a balance of stability and target-specific reactivity. This technical guide provides an in-depth exploration of the role of sulfamoyl fluorides in covalent drug discovery, covering their mechanism of action, synthesis, and application in identifying and validating novel therapeutic targets.

The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction: A New Paradigm in Covalent Drug Design

At the heart of the utility of sulfamoyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation characterized by the exchange of a fluorine atom at a hexavalent sulfur center with a nucleophile.[1] Unlike more reactive electrophiles, the S-F bond in sulfamoyl fluorides is remarkably stable to hydrolysis and general nucleophilic attack, rendering them biocompatible and reducing the potential for off-target effects.[2] Covalent bond formation is typically context-dependent, requiring the precise positioning of the sulfamoyl fluoride moiety within a protein's binding pocket to facilitate reaction with a proximal nucleophilic amino acid residue, such as lysine, tyrosine, serine, or histidine.[3][4] This "proximity-driven" reactivity is a key advantage, as it imparts a layer of selectivity beyond the intrinsic reactivity of the warhead itself.

Advantages of Sulfamoyl Fluorides as Covalent Warheads

The unique chemical properties of sulfamoyl fluorides offer several advantages in the design of covalent inhibitors:

-

Tunable Reactivity: The reactivity of the this compound warhead can be modulated by the electronic properties of the substituents on the nitrogen atom, allowing for the fine-tuning of covalent bond formation rates.[4] N-disubstituted sulfamoyl fluorides generally exhibit lower reactivity, making them highly selective probes for covalent modification.[5]

-

Broad Amino Acid Targeting: Unlike traditional cysteine-directed warheads, sulfamoyl fluorides can react with a wider range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[4][6] This expands the scope of proteins that can be targeted covalently.

-

Metabolic Stability: The S-F bond is generally stable to metabolic degradation, contributing to favorable pharmacokinetic properties of drug candidates.[3]

-

Synthetic Tractability: The synthesis of sulfamoyl fluorides is often straightforward, primarily relying on the SuFEx reaction with primary or secondary amines and a suitable sulfuryl fluoride source.[7]

Quantitative Analysis of this compound Inhibitors

The characterization of covalent inhibitors requires a thorough kinetic analysis to determine both the initial binding affinity (K_I) and the rate of covalent inactivation (k_inact). The ratio of these two parameters, k_inact/K_I, represents the covalent efficiency of the inhibitor and is a critical metric for structure-activity relationship (SAR) studies. While extensive quantitative data for large series of this compound inhibitors is still emerging in the literature, Table 1 summarizes representative kinetic data for sulfonyl fluoride-based inhibitors, a closely related class of SuFEx-enabled warheads, to illustrate the typical range of values observed.

| Target | Inhibitor Scaffold | Warhead | K_I (μM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Reference |

| Human Neutrophil Elastase | Benzene-1,2-disulfonyl fluoride | Aryl Sulfonyl Fluoride | 3.3 (IC50) | - | - | |

| BCL6 | Phenyl Sulfonamide | Aryl Sulfonyl Fluoride | - | - | - | |

| Carbonic Anhydrase II | Phenyl Sulfonamide | Aryl Sulfonyl Fluoride | 10.7 ± 1.1 | 0.00015 ± 0.00001 | 14.0 ± 1.4 | |

| Carbonic Anhydrase II | Phenyl Sulfonamide | Aryl Sulfonyl Fluoride | 13.0 ± 1.5 | 0.00022 ± 0.00001 | 16.9 ± 2.1 |

Table 1: Representative Kinetic Data for Sulfonyl Fluoride-Based Covalent Inhibitors. Note: Specific kinetic data for a broad series of this compound inhibitors is still maturing in the scientific literature. The data presented here for the closely related sulfonyl fluorides provides an illustrative example of the kinetic parameters determined for SuFEx-based covalent inhibitors.

Experimental Protocols

General Synthesis of N-Aryl Sulfamoyl Fluorides

This protocol describes a general method for the synthesis of N-aryl sulfamoyl fluorides from anilines using sulfuryl fluoride (SO₂F₂).

Materials:

-

Substituted aniline

-

Sulfuryl fluoride (SO₂F₂)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted aniline (1.0 eq) in DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a gas outlet connected to a bubbler.

-

Add Et₃N (2.0 eq) and a catalytic amount of DMAP to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly bubble SO₂F₂ gas through the solution for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Competitive Chemical Proteomics for Target Identification of this compound Probes

This protocol outlines a workflow for identifying the protein targets of a this compound probe in a cellular lysate using a competitive chemical proteomics approach. This method relies on the competition between the this compound probe and a known reversible ligand for binding to the target protein.

Materials:

-

Clickable this compound probe (containing an alkyne or azide handle)

-

Parent non-covalent inhibitor (competitor)

-

Cell lysate (e.g., from HEK293T cells)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Biotin-azide or biotin-alkyne (for click chemistry)

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin agarose resin

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

LC-MS/MS grade water, acetonitrile, and formic acid

Procedure:

-

Cell Lysis: Harvest cells and lyse them in PBS containing a protease inhibitor cocktail using sonication or other appropriate methods. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Competitive Labeling:

-

Pre-incubate aliquots of the cell lysate with either the parent non-covalent inhibitor (competitor) or vehicle (e.g., DMSO) for 1 hour at 37 °C.

-

Add the clickable this compound probe to all samples and incubate for an additional 1-2 hours at 37 °C.

-

-

Click Chemistry:

-

To each sample, add CuSO₄, TCEP, TBTA, and the corresponding biotin-azide or biotin-alkyne.

-

Incubate the reaction for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.

-

-

Protein Enrichment:

-

Add streptavidin agarose resin to each sample and incubate for 2-4 hours at 4 °C with gentle rotation to capture the biotinylated proteins.

-

Wash the resin extensively with PBS to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the resin in a solution of urea.

-

Reduce the proteins with DTT and then alkylate with IAA.

-

Dilute the urea concentration and add trypsin to digest the proteins overnight at 37 °C.

-

-

LC-MS/MS Analysis:

-

Collect the supernatant containing the tryptic peptides.

-

Analyze the peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the this compound probe.

-

-

Data Analysis:

-

Identify proteins that are significantly less abundant in the samples pre-incubated with the competitor compound. These proteins are the potential targets of the this compound probe.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which this compound inhibitors act is crucial for understanding their therapeutic potential. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to this field.

References

- 1. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. A Rapid, Mild and Direct Route to Sulfonimidoyl Fluoride from Sulfenamide (2024) | Padma Priya V. R [scispace.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Principles of SuFEx for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has rapidly emerged as a powerful tool in the field of bioconjugation, offering a robust and versatile method for covalently linking molecules to biomacromolecules such as proteins and nucleic acids.[1][2][3] Developed as a next-generation click chemistry, SuFEx reactions are prized for their high efficiency, selectivity, and stability of the resulting linkages.[1][3] A key feature of SuFEx is the remarkable balance of stability and reactivity of the sulfur-fluoride (S-F) bond. This bond is exceptionally stable under many physiological conditions but can be selectively activated to react with specific nucleophilic amino acid residues, making it an ideal reaction for biological applications.[2][4] This technical guide delves into the core principles of SuFEx chemistry for bioconjugation, providing an overview of its mechanism, key reactive hubs, quantitative data, experimental protocols, and its applications in drug discovery and development.

Core Principles of SuFEx Chemistry

The foundation of SuFEx chemistry lies in the exchange reaction between a sulfur(VI) fluoride-containing compound and a nucleophile.[4] The most common electrophilic partners, often referred to as "SuFExable hubs," include sulfonyl fluorides (R-SO₂F), aryl fluorosulfates (Ar-OSO₂F), and iminosulfur oxydifluorides (RN=SOF₂).[2][4] These hubs can react with a variety of nucleophiles present on biomolecules, primarily the side chains of amino acids such as tyrosine, lysine, serine, threonine, and histidine.[2]

The S-F bond's unique properties are central to SuFEx's utility in bioconjugation. It is resistant to oxidation, reduction, and hydrolysis under typical physiological conditions, ensuring that SuFEx probes remain inert until they reach their intended target.[5] The reaction is often catalyzed by mild bases or can be proximity-induced, where the binding of a SuFEx-containing molecule to its target protein brings the reactive S-F bond into close proximity with a nucleophilic residue, facilitating the exchange reaction.[1] This context-dependent reactivity minimizes off-target reactions and enhances the specificity of the conjugation.[6]

Data Presentation: Reaction Yields and Conditions

The efficiency of SuFEx bioconjugation is demonstrated by the high yields achieved under various conditions. The following tables summarize quantitative data from key publications.

| SuFEx Hub | Nucleophile | Biomolecule | Reaction Conditions | Yield (%) | Reference |

| Iminosulfur oxydifluoride | Primary Amine | Single-Stranded DNA | Room temperature, 6 h | 70 | [7] |

| Iminosulfur oxydifluoride | Lysine residues | Bovine Serum Albumin (BSA) | 25 °C, 1 h, pH 7.3 PBS | Single modification with 1 molar equivalent | [7] |

| Aryl Fluorosulfate | Phenol | Small Molecule Synthesis | 61-97 | [8] | |

| Sulfonyl Fluoride | Amine | Small Molecule Synthesis | 40-95 | [9] | |

| Iminosulfur oxydifluoride | Primary Amines | Small Molecule Synthesis | up to 98 | [10] | |

| Iminosulfur oxydifluoride | Secondary Amines | Small Molecule Synthesis | up to 97 | [10] | |

| Iminosulfur oxydifluoride | Phenols | Small Molecule Synthesis | up to 99 | [10] |

Table 1: Representative Yields for SuFEx Bioconjugation and Related Reactions

| Parameter | Value | Conditions | Reference |

| Second-order rate constant (k) | 0.43 L mol⁻¹ s⁻¹ | Phenyl fluorosulfate and tetrabutylammonium bifluoride in MeCN-d3 at 298 K | [11] |

| IC₅₀ of AChE inhibitor | 94 nM | In situ synthesis and screening of sulfonamides | [12] |

| FAPI Inhibition (IC₅₀) | 4.17 nM and 9.63 nM | Aryl-fluorosulfate-based FAPIs | [7] |

Table 2: Kinetic and Activity Data for SuFEx Reactions and Products

Experimental Protocols

Detailed methodologies are crucial for the successful application of SuFEx chemistry. Below are generalized protocols for key experiments based on published literature.

Protocol 1: General Procedure for SuFEx Conjugation to a Protein (e.g., BSA)

-

Protein Preparation: Dissolve the protein (e.g., Bovine Serum Albumin) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.3, to a final concentration of 15 µM.[7]

-

SuFEx Reagent Preparation: Prepare a stock solution of the SuFExable compound (e.g., an alkyne-bearing iminosulfur oxydifluoride) in an organic solvent such as dimethyl sulfoxide (DMSO).

-

Reaction Incubation: Add the SuFEx reagent to the protein solution. The molar equivalence of the reagent to the protein can be varied to control the degree of labeling. For a single modification, a 1:1 molar ratio is a good starting point.[7] Incubate the reaction mixture at 25°C for 1 hour.[7]

-

Purification: Purify the resulting bioconjugate to remove unreacted SuFEx reagent and byproducts. This can be achieved using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.

-

Analysis: Characterize the conjugate to determine the degree of labeling. This is typically done using liquid chromatography-mass spectrometry (LC-MS).[9]

Protocol 2: High-Throughput In Situ Synthesis and Screening of SuFEx-Derived Inhibitors

This protocol is adapted for the rapid generation and screening of a library of compounds, for instance, enzyme inhibitors.[6][12]

-

Library Design: Select a core fragment containing a SuFExable handle (e.g., a sulfonyl fluoride) and a diverse set of amine or phenol building blocks.

-

Reaction Setup: In a 96-well or 1536-well microplate, dispense the SuFExable core fragment solution.

-

Addition of Building Blocks: Add the library of amine or phenol building blocks to the individual wells.

-

Reaction: Allow the SuFEx reaction to proceed under appropriate conditions (e.g., overnight at room temperature).[6]

-

Direct Screening: The crude reaction mixtures can often be directly used for biological screening without purification.[6][12] For an enzyme inhibition assay, add the enzyme and a fluorogenic substrate to each well and measure the activity using a plate reader.[6]

-

Data Analysis: Identify hits from the screen and confirm their activity with resynthesized and purified compounds.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of the SuFEx reaction for bioconjugation.

Caption: SuFEx-enabled high-throughput drug discovery workflow.

Caption: Experimental workflow for SuFEx-based bioconjugation.

Conclusion

SuFEx click chemistry provides a powerful and reliable platform for bioconjugation, with significant implications for drug discovery, chemical biology, and materials science. Its unique combination of stability, reactivity, and biocompatibility allows for the precise modification of complex biomolecules under mild conditions. The ability to perform SuFEx reactions in a high-throughput manner further accelerates the discovery of novel therapeutics and biological probes. As research in this area continues to expand, the applications of SuFEx in creating sophisticated bioconjugates for a wide range of scientific and therapeutic purposes are poised to grow significantly.

References

- 1. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening [mdpi.com]

- 6. Structure-based design and analysis of SuFEx chemical probes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organocatalytic SuFEx click reactions of SO2F2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]